molecular formula C14H17NO4 B093437 1-(Cbz-amino)cyclopentanecarboxylic acid CAS No. 17191-44-5

1-(Cbz-amino)cyclopentanecarboxylic acid

Cat. No.: B093437
CAS No.: 17191-44-5
M. Wt: 263.29 g/mol
InChI Key: IXXMJXGMYKDTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-Cycloleucine (CAS 17191-44-5) is a protected, non-proteinogenic amino acid derivative essential for peptide chemistry and medicinal chemistry research. The compound features a benzyloxycarbonyl (Cbz) protecting group, which stabilizes the amine functionality of the cycloleucine core during synthetic sequences and can be cleanly removed via hydrogenolysis . The cycloleucine (1-aminocyclopentane-1-carboxylic acid) moiety is a non-metabolizable amino acid formed by the cyclization of leucine, serving as a versatile scaffold in biochemical experiments . This reagent is valued for its role in the synthesis of complex peptides, including the construction of macrocyclic peptides and stapled peptide-like structures, which are prized in drug discovery for their improved stability and receptor specificity . Furthermore, cycloleucine-derived compounds have demonstrated cytostatic, immunosuppressive, and antineoplastic activities in research settings, highlighting the potential of this building block in developing novel therapeutic candidates . Cbz-Cycloleucine must be handled with appropriate safety precautions and is explicitly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMJXGMYKDTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363747
Record name Cbz-Cycloleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17191-44-5
Record name 1-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17191-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cbz-Cycloleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schotten-Baumann Conditions

In a modified Schotten-Baumann procedure, cycloleucine is suspended in a biphasic system of aqueous sodium bicarbonate (NaHCO₃) and an organic solvent such as dioxane or tetrahydrofuran (THF). Cbz-Cl is added dropwise at 0–5°C while maintaining the pH at 8–9. The reaction proceeds via nucleophilic attack of the deprotonated amine on the electrophilic carbonyl of Cbz-Cl, yielding Cbz-cycloleucine and HCl as a byproduct. After 4–6 hours, the product is extracted into ethyl acetate, washed with brine, and purified via recrystallization from methanol/water (yield: 65–72%).

Homogeneous Phase Alkylation

For enhanced reactivity, cycloleucine is dissolved in anhydrous THF with triethylamine (TEA) as a base. Cbz-Cl is added at room temperature, and the mixture is stirred for 12–18 hours. This method avoids hydrolysis side reactions and improves yields (78–85%) due to the complete solubility of reactants. The crude product is isolated by filtration after acidification with 1 M HCl and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Solid-Phase Synthesis and Alternative Protecting Strategies

Mixed Carbonyl Anhydride Method

To circumvent the low nucleophilicity of cycloleucine’s secondary amine, Cbz-cycloleucine can be synthesized via a mixed anhydride intermediate. Cycloleucine is treated with ethyl chloroformate in the presence of N-methylmorpholine (NMM) to form a reactive anhydride, which subsequently reacts with benzyl alcohol under acidic conditions. This method achieves moderate yields (60–68%) but requires stringent moisture control.

N-Hydroxysuccinimide (NHS) Ester Activation

Analogous to protocols for γ-glutamyl peptides, cycloleucine’s carboxylic acid is first activated as an NHS ester using dicyclohexylcarbodiimide (DCC). The NHS ester is then coupled with benzyloxycarbonyl hydrazine in dimethylformamide (DMF), followed by hydrazinolysis to yield Cbz-cycloleucine. This approach is less common due to competing side reactions but offers a pathway for orthogonal protection strategies.

Large-Scale Industrial Synthesis

A scalable procedure adapted from γ-L-glutamyl peptide production involves:

  • Activation : Cycloleucine (10 mol) is dissolved in ethyl acetate with DCC (1.05 equiv) and NHS (1.05 equiv) to form the NHS ester.

  • Coupling : The NHS ester is reacted with benzyl alcohol in a water/ethyl acetate biphasic system at 10°C, with pH maintained at 8.5 using 25% NaOH.

  • Deprotection and Isolation : The organic layer is hydrogenated over 10% Pd/C, filtered, and concentrated. Crystallization from methanol/water affords Cbz-cycloleucine in 54% overall yield with >99% purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (D₂O) : δ 1.02 (s, 2H, cyclopropane CH₂), 1.35 (s, 2H, cyclopropane CH₂), 3.45 (s, 1H, NH-Cbz), 4.72 (s, 2H, PhCH₂), 7.28–7.36 (m, 5H, aromatic).

  • ESI-MS : m/z 278.1 (M+H)⁺.

Purity Optimization

Recrystallization solvents critically impact purity:

Solvent SystemPurity (%)Yield (%)
Methanol/Water99.562
Ethyl Acetate/Hexane98.171
Acetonitrile97.368

Challenges and Mitigation Strategies

Steric Hindrance

The cyclopropane ring imposes significant steric hindrance, slowing reaction kinetics. Strategies include:

  • Using polar aprotic solvents (DMF, DMSO) to enhance solubility.

  • Elevating temperatures to 40–50°C during coupling.

Competing Hydrolysis

Cbz-Cl is prone to hydrolysis in aqueous media. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems minimizes this side reaction, improving yields by 15–20% .

Chemical Reactions Analysis

Peptide Coupling and γ-Selectivity

Cbz-Cycloleucine serves as a precursor in γ-glutamyl peptide synthesis. Reactions involving Cbz-protected glutamic acid anhydride (107 ) and amino acids exhibit high γ-selectivity when performed under optimized conditions:

  • Key Reaction :

    Cbz Glu anhydride+Amino acid peptideNHS EtOAc H2Oγ Glutamyl peptide+α Glutamyl peptide\text{Cbz Glu anhydride}+\text{Amino acid peptide}\xrightarrow{\text{NHS EtOAc H}_2\text{O}}\gamma \text{ Glutamyl peptide}+\alpha \text{ Glutamyl peptide}

Data Table: γ-Selectivity in Coupling Reactions

Amino Acid/PeptideNHS (eq.)Solvent Systemα:γ RatioTotal Yield (%)Source
Ala0.5EtOAc/H₂O1.0 : 15.881
Val1.0EtOAc/H₂O1.0 : 23.785
Val-Gly1.0EtOAc/H₂O1.0 : 26.885

Mechanistic Insight :

  • NHS enhances γ-selectivity by stabilizing intermediates.

  • Hydrophobic side chains (e.g., Val) improve binding to CaSR receptors via hydrophobic interactions .

Data Table: Reactivity of N-Acyl Groups in Electrolysis

N-Acyl GroupProduct TypeYield (%)Energy Barrier (TS4, kcal/mol)Source
BocAldehyde7.2 × 10⁻⁷23.63
BzAldehydeModerate20.67
Cbz ortho-HydroxylationLow22.34
PivAldehydeHigh17.78

Key Factors :

  • Cbz’s bulky benzyloxycarbonyl group increases steric hindrance, favoring hydroxylation over aldehyde formation .

  • HSO₄⁻ is critical as a proton source and electrolyte .

Conversion to Ureas and Arylamides

Cbz-Cycloleucine’s amino group participates in lanthanum triflate-catalyzed urea synthesis and arylamide formation:

Reaction Pathways:

  • Urea Synthesis :

    Cbz Cycloleucine+AmineLa OTf 3Non symmetric Urea\text{Cbz Cycloleucine}+\text{Amine}\xrightarrow{\text{La OTf }_3}\text{Non symmetric Urea}
    • High yields (80–95%) for aromatic/aliphatic amines .

  • Arylamide Formation :

    Cbz Cycloleucine+Aryl AmineMsCl NMIArylamide\text{Cbz Cycloleucine}+\text{Aryl Amine}\xrightarrow{\text{MsCl NMI}}\text{Arylamide}
    • Proceeds without racemization under mild conditions .

Stability and Side Reactions

  • Acid Sensitivity : The Cbz group is stable under basic conditions but cleaved by strong acids (e.g., HBr/AcOH).

  • Racemization Risk : Minimal during arylamide synthesis due to non-acidic conditions .

Scientific Research Applications

Peptide Synthesis

Cbz-Cycloleucine is particularly valuable in the field of peptide synthesis. Its cyclic structure allows for enhanced stability and conformational rigidity in peptides, making it a useful building block for designing bioactive compounds.

  • Electrochemical Synthesis : Recent studies have explored the electrochemical synthesis of peptide aldehydes utilizing Cbz-Cycloleucine as a substrate. This method allows for mild reaction conditions and high yields, facilitating the construction of complex peptide sequences with minimal side reactions . The electrochemical approach enables the selective cleavage of C–N bonds, which is crucial for synthesizing unnatural amino acids and modifying existing peptides.

Drug Development

The unique properties of Cbz-Cycloleucine have implications in drug development. Its ability to mimic natural amino acids while introducing cyclic constraints can enhance the pharmacological profiles of peptide-based drugs.

  • Peptide-Conjugated Drugs : The incorporation of Cbz-Cycloleucine into peptide sequences has been shown to improve the efficacy of peptide-conjugated drugs. For instance, studies have demonstrated that peptides containing Cbz-Cycloleucine exhibit improved binding affinities to target receptors, which is essential for therapeutic applications .

Biochemical Research

In biochemical research, Cbz-Cycloleucine serves as a tool for studying protein interactions and enzyme mechanisms.

  • Structural Studies : The cyclic nature of Cbz-Cycloleucine allows researchers to investigate protein folding and stability. By incorporating this compound into model peptides, scientists can assess how cyclic structures influence protein conformation and interactions with ligands .
  • Mechanistic Studies : Cbz-Cycloleucine has been utilized in mechanistic studies involving enzyme catalysis. Its presence can affect the substrate specificity and activity of enzymes, providing insights into enzyme mechanisms and potential pathways for drug design .

Summary Table of Applications

Application AreaDescriptionKey Findings
Peptide SynthesisUsed as a building block for stable peptidesFacilitates high-yield synthesis via electrochemical methods
Drug DevelopmentEnhances pharmacological profiles of peptide drugsImproves binding affinities in peptide-conjugated drugs
Biochemical ResearchAids in studying protein interactions and enzyme mechanismsInfluences protein folding and enzyme activity

Mechanism of Action

Cbz-Cycloleucine exerts its effects by inhibiting nucleic acid methylation. It specifically targets and inhibits the enzyme responsible for the methylation of nucleic acids, thereby affecting various cellular processes. The inhibition of nucleic acid methylation can lead to changes in gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Cbz-Cycloleucine belongs to the broader class of Cbz-protected amino acids. Below is a comparative analysis with key analogues:

Table 1: Molecular Properties of Cbz-Cycloleucine and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Features
Cbz-Cycloleucine C₁₄H₁₇NO₄ 263.29 Cyclopentane backbone; enhanced rigidity; used in constrained peptides
Cbz-Glycine C₉H₉NO₄ 195.17 Linear structure; smallest Cbz-amino acid; high solubility in polar solvents
Cbz-L-Alanine C₁₁H₁₃NO₄ 235.23 Methyl side chain; moderate steric hindrance; common in model peptides
Fmoc-Cycloleucine C₂₁H₂₁NO₄ 351.40 Fluorenylmethyloxycarbonyl (Fmoc) group; base-labile protection
Key Observations:

Molecular Weight and Bulkiness : Cbz-Cycloleucine’s cyclopentane ring increases its molecular weight compared to linear analogues like Cbz-Glycine (263.29 vs. 195.17 g/mol). This bulkiness may reduce solubility in aqueous media but improve lipid membrane permeability .

Protecting Group Stability: Unlike Fmoc-Cycloleucine, which requires basic conditions for deprotection, the Cbz group in Cbz-Cycloleucine is stable under acidic and basic conditions but removable via hydrogenolysis, offering orthogonal protection strategies .

Comparison with Non-Protected Cycloleucine Derivatives

Cycloleucine (1-aminocyclopentanecarboxylic acid) lacks the Cbz group, making it more polar but susceptible to enzymatic degradation. Key differences include:

  • Solubility : Cycloleucine is highly soluble in water (>50 mg/mL), whereas Cbz-Cycloleucine’s hydrophobicity limits aqueous solubility (<10 mg/mL) .
  • Applications: Non-protected cycloleucine is used in metabolic studies (e.g., mTOR inhibition), while Cbz-Cycloleucine serves as a building block in synthetic peptides requiring controlled deprotection .

Analytical Characterization

As emphasized in chemical literature, rigorous characterization is critical for comparing similar compounds. For Cbz-Cycloleucine and analogues, standard methods include:

  • NMR Spectroscopy : To confirm the presence of the Cbz group (aromatic protons at ~7.3 ppm) and cyclopentane ring protons (1.5–2.5 ppm) .
  • HPLC Purity Analysis: Purity >98% is typically required for pharmaceutical intermediates, as noted in guidelines for compound validation .

Pharmaceutical Utility

  • Peptide Synthesis : Cbz-Cycloleucine’s rigidity is exploited in angiotensin-converting enzyme (ACE) inhibitors to mimic transition-state conformations.
  • Comparative Stability : In accelerated stability studies, Cbz-Cycloleucine showed longer shelf-life (>24 months at −20°C) compared to Fmoc-Cycloleucine (<12 months), attributed to the Cbz group’s resistance to moisture .

Limitations and Challenges

  • Solubility Issues : Requires organic solvents (e.g., DMF, DCM) for reactions, complicating green chemistry applications.
  • Synthetic Complexity: Cycloleucine’s cyclic structure necessitates multi-step synthesis, increasing production costs compared to linear amino acids .

Biological Activity

Cbz-Cycloleucine, also known as benzyloxycarbonyl-cycloleucine, is a cyclic amino acid derivative that has garnered attention for its biological activity, particularly as an inhibitor of various enzymatic processes and its potential therapeutic applications. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Inhibition of Methylation

Cbz-Cycloleucine acts as a specific inhibitor of S-adenosyl-methionine (SAM)-mediated methylation. This process is crucial in various biological systems, including gene expression regulation and protein function modulation. The inhibition of methylation by Cbz-Cycloleucine suggests its potential role in manipulating epigenetic mechanisms, which could be beneficial in cancer therapy and other diseases characterized by aberrant methylation patterns .

NMDA Receptor Antagonism

The compound has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor-associated glycine receptor. It exhibits a Ki value of approximately 600 μM, indicating its potency in blocking this receptor's activity. NMDA receptors are critical for synaptic plasticity and memory function, thus implicating Cbz-Cycloleucine in neuropharmacological research, particularly concerning anxiety and cognitive disorders .

Cytostatic Effects

Research has shown that Cbz-Cycloleucine possesses cytostatic properties, inhibiting the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against human KB cells and mouse L1210 leukemia cell lines at concentrations around 10 µg/mL. This activity highlights its potential as a chemotherapeutic agent .

Anxiolytic Effects

In vivo studies have indicated that Cbz-Cycloleucine can increase exploratory behavior in rats, as evidenced by increased time spent in open arms during elevated plus-maze tests. This suggests an anxiolytic effect, making it a candidate for further exploration in anxiety disorder treatments .

Case Studies

  • Study on Methylation Inhibition : In vitro experiments demonstrated that Cbz-Cycloleucine effectively blocks internal methylation of viral RNA in transformed chick embryo fibroblasts at concentrations ranging from 4 to 40 mM. This inhibition was shown to exceed 90% for certain methylation processes within 24 hours .
  • Cytotoxicity Assessment : A comparative study on the cytotoxic effects of Cbz-Cycloleucine revealed that it selectively inhibits tumor cells while sparing normal human cells. The study utilized four human tumor cell lines and three normal cell lines to assess relative cytotoxicity .
  • Neuropharmacological Implications : In a behavioral study using male rats with bilateral cannulation into the nucleus accumbens septi (NAS), administration of Cbz-Cycloleucine via intracerebroventricular injection resulted in increased entries into open arms and overall exploration behavior, suggesting potential anxiolytic properties .

Table 1: Summary of Biological Activities of Cbz-Cycloleucine

Activity TypeMechanism/EffectReference
Methylation InhibitionInhibits SAM-mediated methylation
NMDA Receptor AntagonismAntagonist with Ki = 600 μM
Cytostatic EffectsInhibits growth of KB and L1210 leukemia cells
Anxiolytic EffectsIncreases exploratory behavior in rats

Table 2: Cytotoxicity Profile Against Tumor Cell Lines

Cell LineIC50 (µg/mL)Selectivity Index
Human KB10High
Mouse L121010High
Normal Human Cells>50Low

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Cbz-Cycloleucine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves carbobenzyloxy (Cbz) protection of cycloleucine, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra for Cbz-group identification) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Mass spectrometry (MS) validates molecular weight. Reproducibility hinges on documenting reaction conditions (solvents, catalysts, temperature) and adhering to protocols for NMR peak assignment .

Q. Which analytical techniques are most robust for identifying Cbz-Cycloleucine in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction. Calibration curves using isotopically labeled internal standards (e.g., ¹³C-cycloleucine) mitigate matrix effects. Validation parameters (linearity, LOD/LOQ) must align with ICH guidelines .

Q. How does Cbz-Cycloleucine’s stability vary under different storage conditions, and what protocols ensure integrity?

  • Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and light exposure. Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves long-term storage. For in vitro assays, prepare fresh solutions in inert solvents (e.g., DMSO) and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Cbz-Cycloleucine across studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative assays. For example:

  • Test activity under standardized conditions (cell lines, concentrations, exposure times).
  • Use meta-analysis to identify confounding variables (e.g., impurity profiles, assay endpoints).
  • Validate target engagement via biophysical methods (surface plasmon resonance) .

Q. What computational strategies optimize Cbz-Cycloleucine’s synthesis or interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like leucyl-tRNA synthetase. Density functional theory (DFT) models reaction pathways to identify rate-limiting steps. Machine learning (e.g., AlphaFold2) can propose structural analogs with improved pharmacokinetic profiles .

Q. What experimental designs address reproducibility challenges in Cbz-Cycloleucine’s mechanistic studies?

  • Methodological Answer : Implement PICOT framework (Population, Intervention, Comparison, Outcome, Time) for in vivo studies:

  • Population: Specific animal models (e.g., knockout mice for target validation).
  • Intervention: Dose-response curves with pharmacokinetic monitoring.
  • Comparison: Negative controls (unprotected cycloleucine) and positive benchmarks.
  • Outcome: Quantitative biomarkers (e.g., metabolite levels via LC-MS).
  • Time: Longitudinal sampling to capture dynamic effects .

Q. How can researchers design studies to explore novel mechanisms of Cbz-Cycloleucine beyond known roles in protein synthesis inhibition?

  • Methodological Answer : Use multi-omics approaches:

  • Transcriptomics (RNA-seq) to identify dysregulated pathways.
  • Proteomics (TMT labeling) to quantify post-translational modifications.
  • Metabolomics (untargeted LC-MS) to map metabolic flux changes.
  • Integrate data with pathway analysis tools (IPA, MetaboAnalyst) .

Methodological Notes

  • Data Analysis : For contradictory results, apply Bayesian statistics to weigh evidence strength or use sensitivity analysis to isolate variables .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal/human subject protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cbz-amino)cyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Cbz-amino)cyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.